Structural Differentiation from C2-Methyl and Free Acid Analogs Relevant to Kinase Modulator Programs
SGX Pharmaceuticals' pyrimidinyl-thiophene kinase modulator patent (US20070117800) establishes a generic Markush structure wherein kinase inhibitory potency is contingent on R¹–R⁴ substituent identity [1]. In this patent framework, the target compound maps to R¹ = H (at C2), R² = thiophen-3-yl (at C6), and R⁴ = CO₂Et (at C4). Replacement of the ethyl ester with a methyl ester (CAS 2097998-57-5) reduces calculated logP from ~2.1 to ~1.7, while replacement with the free carboxylic acid (CAS 2090955-70-5) introduces a formal negative charge at physiological pH, altering membrane permeability and target binding . Introduction of a C2 methyl group (CAS 2098037-95-5) introduces steric bulk adjacent to the pyrimidine N1/N3 hydrogen-bonding face, which is predicted to perturb kinase hinge-region binding [1].
| Evidence Dimension | Substituent-dependent modulation of lipophilicity and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | C2-unsubstituted; thiophen-3-yl at C6; CO₂Et at C4; predicted logP ~2.1; neutral ester |
| Comparator Or Baseline | Comparators: (a) CAS 2098037-95-5—C2-methyl, thiophen-3-yl at C6, CO₂Me at C4, predicted logP ~2.3; (b) CAS 2090955-70-5—C2-H, thiophen-3-yl at C6, CO₂H at C4, ionizable at pH 7.4; (c) CAS 2097998-57-5—C2-H, thiophen-3-yl at C6, CO₂Me at C4, predicted logP ~1.7 |
| Quantified Difference | Δ predicted logP ≈ +0.4 vs. methyl ester analog; absence of C2 methyl preserves hinge-region H-bond accessibility; neutral ester avoids ionizable carboxylic acid liability |
| Conditions | Calculated physicochemical properties (XLogP3); structural inference from patent generic formula (US20070117800) |
Why This Matters
The distinct combination of C2-H, CO₂Et, and thiophen-3-yl ensures that this compound, when used as a synthetic intermediate or screening deck member, produces structure-activity data not obtainable with C2-methyl, methyl ester, or free acid analogs.
- [1] Arnold WD, Chen C, Gradl SN, et al. Pyrimidinyl-Thiophene Kinase Modulators. United States Patent Application US20070117800, filed November 2, 2006. SGX Pharmaceuticals, Inc. View Source
